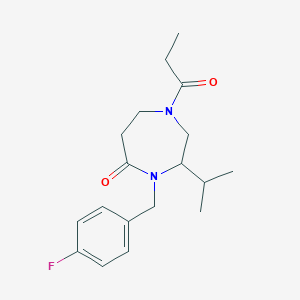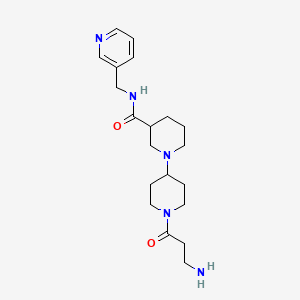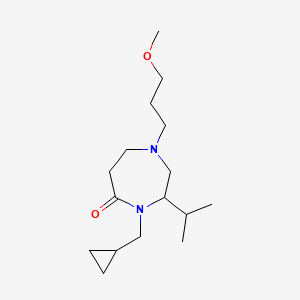
4-(4-fluorobenzyl)-3-isopropyl-1-propionyl-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorobenzyl)-3-isopropyl-1-propionyl-1,4-diazepan-5-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly known as FP-1 and is used in scientific research for its pharmacological properties. This compound has gained significant interest in the scientific community due to its potential therapeutic applications and unique properties.
作用机制
FP-1 acts on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor and enhances the chloride ion influx, leading to hyperpolarization of the neuron and decreased excitability. This results in the anxiolytic, sedative, and anticonvulsant effects of FP-1.
Biochemical and Physiological Effects:
FP-1 has been shown to have a range of biochemical and physiological effects. It has been shown to decrease anxiety and induce sedation in animal models. It also has anticonvulsant properties and has been shown to reduce seizure activity in preclinical studies. FP-1 has been studied for its effects on learning and memory, and it has been shown to impair cognitive function in animal models.
实验室实验的优点和局限性
FP-1 has several advantages for use in laboratory experiments. It has a well-defined chemical structure and is relatively easy to synthesize. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, FP-1 has some limitations for use in laboratory experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects. It also has potential side effects such as cognitive impairment and sedation, which can confound experimental results.
未来方向
There are several future directions for the study of FP-1. One potential direction is to investigate its potential therapeutic applications in treating drug addiction and withdrawal symptoms. Another direction is to study its effects on cognitive function and memory in more detail. Additionally, further research is needed to understand the long-term effects of FP-1 and its potential side effects. Finally, the development of more stable analogs of FP-1 could lead to the development of new therapeutic agents with improved pharmacological properties.
合成方法
The synthesis of FP-1 involves the reaction of 4-fluorobenzyl chloride with 3-isopropyl-1-propionyl-1,4-diazepan-5-one in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by column chromatography to obtain pure FP-1.
科学研究应用
FP-1 has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic, sedative, and anticonvulsant properties in preclinical studies. FP-1 has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
属性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-propanoyl-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-4-17(22)20-10-9-18(23)21(16(12-20)13(2)3)11-14-5-7-15(19)8-6-14/h5-8,13,16H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMSJQFYHUHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(=O)N(C(C1)C(C)C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5360264.png)
![N-(3,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360272.png)

![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5360286.png)
![4-{[4,5-dimethyl-2-(1H-pyrrol-1-yl)-3-thienyl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5360296.png)
![1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione](/img/structure/B5360303.png)
![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)
![5-{[(4-fluoro-1-naphthyl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)
![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)
![N-{1-[2-(4-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5360339.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)

